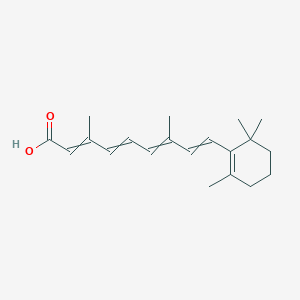

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound and its isomers has been extensively studied. Notably, the photoisomerization of its aromatic analogue led to the identification of mono-cis, di-cis, and tri-cis isomers through HPLC and confirmed by NMR spectroscopy, establishing a foundation for understanding its structural complexity (Englert, Weber, & Klaus, 1978). Moreover, Wittig condensation has been employed to synthesize its major metabolites, further illustrating the chemical versatility and synthetic accessibility of this compound and its derivatives (Aig, Focella, Parrish, Rosenberger, Scott, & Zenchoff, 1987).

Molecular Structure Analysis

The molecular structure of this compound and its isomers has been elucidated using various spectroscopic techniques. NMR spectroscopy played a crucial role in identifying the structure of its cis isomers, contributing to a deeper understanding of its molecular geometry and electron distribution (Englert, Weber, & Klaus, 1978).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, highlighting its reactive nature and potential for diverse chemical transformations. For instance, the cyclization of homogeranic acid, a related compound, in the presence of stannic chloride revealed a concerted mechanism, offering insights into the reactivity of such complex structures (Saito, Matsushita, Tsujino, Kisaki, Kato, & Noguchi, 1978).

Wissenschaftliche Forschungsanwendungen

Cancer Chemoprevention and Treatment

It is being studied for its potential as a cancer chemopreventive agent against epithelial cancer. Studies have highlighted its efficacy in inhibiting the growth of hormone-insensitive/drug-resistant breast cancer cell lines and prostate cancer cell lines, as well as in the prevention of chemically induced epithelial tumors (Dawson et al., 1980); (Gediya et al., 2008); (Bollag, 1975).

Study of Metabolites

Research includes studying the metabolites of retinoic acid and its isomers, contributing to the understanding of its biochemical and physiological effects (Aig et al., 1987); (Hänni et al., 1976).

Dermatological Applications

It is used in the form of isotretinoin, an orally active derivative, for treating severe refractory nodulocystic acne. This application involves reducing sebaceous gland size and sebum production (Khalil et al., 2022).

Chemical Synthesis and Characterization

Studies have been conducted on the photochemical rearrangement of related compounds and the synthesis of derivatives that may have antipsoriatic activity or other medicinal properties (Knott & Mellor, 1972); (Berset & Krebs, 1991).

Structural and Molecular Studies

Research includes elucidating the crystallographic structure of related molecules and investigating their photochemical and electrochemical behaviors (Malpezzi et al., 1997); (Chen & Dryhurst, 1983).

Eigenschaften

IUPAC Name |

3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGAZHPCJJPHSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | |

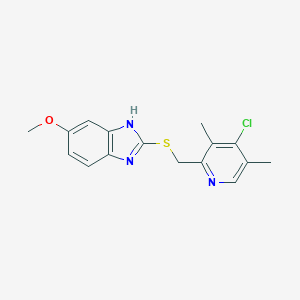

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

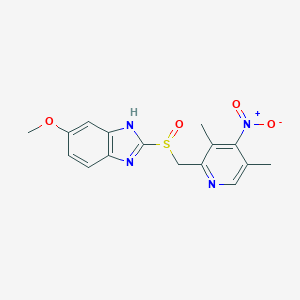

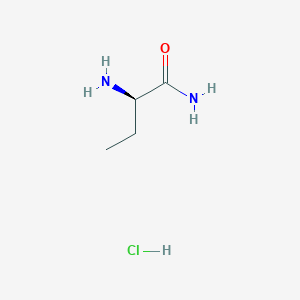

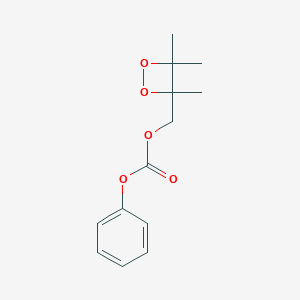

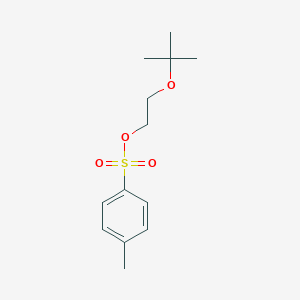

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.